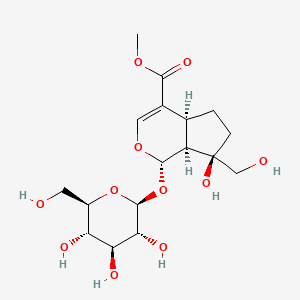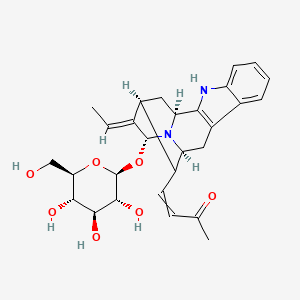
Splendoside
Vue d'ensemble
Description
Splendoside is a natural iridoid compound found in several plants .
Molecular Structure Analysis
The molecular formula of Splendoside is C17H26O11 . Its molecular weight is 406.38 . The IUPAC name is methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate .Physical And Chemical Properties Analysis
Splendoside is a powder . Its boiling point is predicted to be 656.7±55.0°C and its density is predicted to be 1.58±0.1 g/cm3 .Applications De Recherche Scientifique
Neuroprotective Effect in Parkinson’s Disease Treatment
Splendoside, as an iridoid compound, has been found in the leaves of Pentas lanceolata . A study investigated the possible neuroprotective effect of an iridoids-rich fraction from these leaves using a rotenone model of Parkinson’s disease in mice .
The study found that treatment with this iridoids-rich fraction, which includes Splendoside, counteracted the effect of rotenone on grip strength and motor coordination in mice . The dopamine and AChE levels were elevated again in the brain homogenate of the treated groups . The treatment also decreased the inflammatory effect of rotenone as the MCP-1, IL-1β, and TNF-α decreased again to their normal content . The oxidative stress produced in brain tissues due to rotenone treatment was masked by the antioxidant effect of the iridoids-rich fraction .
Larvicidal Activity Against Mosquito Vectors
Although the specific application of Splendoside in this context is not mentioned, it’s worth noting that plant extracts rich in iridoids have been tested for larvicidal activity against medically important mosquito vectors . The leaf extract of Morinda citrifolia, which is rich in iridoids, was tested against Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus . The results showed promising larvicidal activities against these mosquito vectors .
Safety and Hazards
Mécanisme D'action
Target of Action
Splendoside is a natural product of Vaccinium, Ericaceae . More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
The mode of action of Splendoside is not well-understood due to the lack of specific studies on this compound. It’s important to note that the interaction of a compound with its targets can lead to various changes at the cellular and molecular level. These changes can influence the function of the target proteins, alter cellular processes, and ultimately lead to the observed effects of the compound .
Biochemical Pathways
The specific biochemical pathways affected by Splendoside are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in a cell and are crucial for maintaining cellular function and homeostasis. When a compound like Splendoside interacts with its targets, it can influence these pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can range from changes in gene expression, alterations in cellular signaling pathways, to effects on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Specific studies on how environmental factors influence splendoside’s action are currently lacking .
Propriétés
IUPAC Name |
methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h5,7,9-13,15-16,18-22,24H,2-4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDBCJSSFEBDL-DUMNYRKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Splendoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




